![molecular formula C26H34N2OS B4652995 2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one CAS No. 5705-11-3](/img/structure/B4652995.png)
2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Overview
Description
2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclopentane ring and the butylsulfanyl group. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated spiro compounds.
Scientific Research Applications
2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
- 2-(ethylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
Uniqueness
2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
Biological Activity
Overview of Biological Activity
The compound is a spirocyclic derivative that may exhibit various biological activities based on its structural features. Compounds with spiro structures often demonstrate diverse pharmacological properties due to their unique three-dimensional conformations and the ability to interact with multiple biological targets.
Potential Biological Activities
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Anticancer Activity
- Many quinazoline derivatives have been reported to possess anticancer activity. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation and survival.
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Antimicrobial Properties
- Compounds containing sulfur atoms, such as butylsulfanyl groups, can enhance antimicrobial activity. Sulfur-containing compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
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Neuroprotective Effects
- Some spiro compounds have shown neuroprotective effects in models of neurodegenerative diseases. This may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
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Anti-inflammatory Effects
- Certain derivatives of quinazoline and related structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. Key factors include:
- Functional Groups : The presence of specific functional groups can significantly influence the biological activity. For example, electron-withdrawing groups may enhance potency by improving binding affinity to target proteins.
- Steric Hindrance : The spatial arrangement of atoms can affect how well a compound interacts with its target, influencing its efficacy.
- Lipophilicity : Compounds that are sufficiently lipophilic can cross cellular membranes more readily, enhancing their bioavailability.
Case Studies and Research Findings
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Quinazoline Derivatives
- A study on quinazoline derivatives demonstrated that modifications at the 2-position significantly influenced anticancer activity against various cancer cell lines, showcasing the importance of substituent effects on biological responses.
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Spirans in Drug Design
- Research has indicated that spirocyclic compounds can serve as effective scaffolds in drug discovery due to their ability to mimic natural products and their diverse mechanisms of action.
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Thiol-containing Compounds
- Compounds with thiol groups have been investigated for their potential in treating conditions related to oxidative stress, suggesting that the butylsulfanyl group could confer similar protective effects.
Q & A
Q. Basic: What are the established synthetic routes for this compound, and what are the critical reaction parameters?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of a spirocyclic quinazoline core. A common approach includes:
Core Formation : Condensation of substituted anthranilic acid derivatives with cyclohexanone derivatives under acidic conditions to form the spirocyclic backbone .
Thioether Introduction : Alkylation of a thiol intermediate (e.g., butyl mercaptan) with a halogenated quinazoline precursor. Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control to minimize side reactions .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the final product with >95% purity .
Q. Advanced: How can researchers optimize the alkylation step to improve yield?
Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.
- Temperature Control : Maintaining 70–75°C prevents thermal degradation of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to quinazoline precursor minimizes unreacted starting material .
Q. Basic: What analytical techniques validate the compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the spirocyclic structure and substituent positions (e.g., cyclohexyl and butylsulfanyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 428.589 for C27H28N2OS) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. Advanced: How should researchers address discrepancies in reported physicochemical properties?
Answer:
Discrepancies in properties like boiling point (predicted: 606°C) or density (1.21 g/cm³) arise from computational vs. experimental methods . Mitigation strategies:
- Experimental Validation : Use differential scanning calorimetry (DSC) for melting point and gas chromatography for volatility.
- Computational Cross-Check : Compare predicted data (e.g., via ChemAxon or ACD/Labs) with empirical results to identify outliers .
Q. Advanced: What structural analogs of this compound exhibit notable bioactivity, and how do modifications influence activity?
Answer:
Comparative studies of spiroquinazoline derivatives reveal:
Substituent lipophilicity (e.g., butylsulfanyl) correlates with membrane permeability, while spirocyclic rigidity enhances target selectivity .
Q. Advanced: What in silico methods predict this compound’s pharmacokinetic properties?
Answer:
- QSAR Modeling : Use descriptors like logP (predicted: 3.8) and topological polar surface area (TPSA) to estimate absorption .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET Prediction Tools : SwissADME or ADMETlab 2.0 assess bioavailability, BBB penetration, and toxicity risks .
Q. Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C under inert gas (argon) to prevent oxidation of the thioether group .
- Degradation Monitoring : Regular HPLC analysis to detect hydrolysis products (e.g., free thiols) .
Q. Advanced: How can researchers design SAR studies to explore the role of the cyclohexyl group?
Answer:
- Synthetic Variations : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups.
- Assay Design : Test inhibitory activity against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays.
- Data Analysis : Correlate steric bulk (via molecular volume calculations) with activity changes .
Properties
IUPAC Name |
2-butylsulfanyl-3-cyclohexylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2OS/c1-2-3-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-10-16-26)22(23)24(29)28(25)20-12-5-4-6-13-20/h7-8,11,14,20H,2-6,9-10,12-13,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUGNDNMDRSVPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCC4)CC5=CC=CC=C52 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365406 | |
Record name | 2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-11-3 | |
Record name | 2-(butylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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